molecular formula C8H13ClN2O B1391055 (4-Methoxybenzyl)hydrazine hydrochloride CAS No. 2011-48-5

(4-Methoxybenzyl)hydrazine hydrochloride

Cat. No.: B1391055
CAS No.: 2011-48-5
M. Wt: 188.65 g/mol
InChI Key: NWIAETGHZKYGAD-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2O. It is a white to pale yellow solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

(4-Methoxybenzyl)hydrazine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Safety and Hazards

“(4-Methoxybenzyl)hydrazine hydrochloride” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxybenzyl)hydrazine hydrochloride can be synthesized through the reaction of (4-methoxybenzyl)chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as distillation and filtration to ensure the purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-methoxybenzaldehyde) or (4-methoxyacetophenone).

    Reduction: Formation of (4-methoxybenzylamine).

    Substitution: Formation of various substituted (4-methoxybenzyl) derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (4-Methylbenzyl)hydrazine hydrochloride
  • (4-Chlorobenzyl)hydrazine hydrochloride

Uniqueness

(4-Methoxybenzyl)hydrazine hydrochloride is unique due to its methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-7(3-5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIAETGHZKYGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942132
Record name [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2011-48-5
Record name Hydrazine, [(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2011-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with hydrazine hydrate (4 g, 80 mmol) and EtOH (30 mL). To the above solution was added dropwise a solution of 4-methoxybenzylchloride (1.25 g, 8 mmol) in EtOH (3 mL) at room temperature. The resulting mixture was stirred at 90° C. for 2 h. Then the reaction mixture was concentrated in vacuo then re-dissolved in EtOH (15 mL). The solution was acidified with 5 M HCl (12 mL) at 0° C. The resulting precipitate was collected by filtration and dried to afford the title compound as a white solid. LRMS m/z (M+H) 153.1 found, 153.1 required.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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